molecular formula C22H36N2O2S B594413 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole CAS No. 1254353-37-1

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

Cat. No.: B594413
CAS No.: 1254353-37-1
M. Wt: 392.602
InChI Key: GNYCNFWCQGDJRG-UHFFFAOYSA-N
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Description

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C22H36N2O2S . It has a molecular weight of 392.61 . This compound is used as a photoactive material in organic solar cells .


Synthesis Analysis

The compound has been synthesized by Stille coupling polymerization . The detailed synthetic process involves the use of monomer 1, triethylamine, selenium dioxide, and dichloromethane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . Its canonical SMILES is CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC .


Chemical Reactions Analysis

This compound has been used in the synthesis of donor-acceptor conjugated polymers . These polymers have been used as photoactive materials in organic solar cells .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 72.5 Ų and a rotatable bond count of 16 . The compound has a XLogP3-AA value of 8.6, indicating its lipophilicity .

Scientific Research Applications

  • Electrochemical and Optical Properties for Electrochromic Devices : The compound shows promise in electrochromic devices due to its influence on polymer electronic properties (Goker, Hizalan, Udum, & Toppare, 2014).

  • Synthesis and Photovoltaic Properties : It is used in the synthesis of polymers with strong light-harvesting ability and significant photovoltaic properties (Wang, Qing, Sun, Li, & Wang, 2013).

  • Improvement in Organic Solar Cells : Introduction of this compound into polymers has been found to enhance the performance of organic solar cells due to its impact on molecular conformation and planarity (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).

  • Tuning Band Gap and Optical Contrast : The incorporation of the compound in polymers results in a redshift of the ultraviolet–visible absorption spectrum and a reduction in the energy band gap, influencing optical and electrochromic properties (Xu, Kong, Wang, Wang, & Zhao, 2018).

  • Application in Conjugated Polymer Nanoparticles for Cancer Therapy : Conjugated polymer nanoparticles containing this compound have been developed for cancer imaging and therapy, showcasing multifunctional theranostic capabilities (Feng, Fang, Liu, Geng, Ding, & Liu, 2017).

  • Enhancing Photovoltaic Performance : Its use in copolymers results in enhanced photovoltaic performance and higher power conversion efficiency (Hunan, Al-Faifi, Iraqi, Watters, Kingsley, & Lidzey, 2011).

  • Solvent-Dependent Self-Assembly : The compound exhibits solvent-dependent self-assembly properties, influencing molecular interactions and formations on surfaces (Zha, Miao, Li, Liu, Miao, & Deng, 2013).

  • Role in Donor-Acceptor Type Copolymers : It is integral in the synthesis of donor-acceptor type copolymers, affecting their optical properties and potential use in solar cells (Anant, Mangold, Lucas, Laquai, & Jacob, 2011).

Mechanism of Action

The compound acts as an electron acceptor in the formation of polymers used in organic solar cells . The electron-donor building blocks incorporated into the polymers enhance their photoactive properties .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5,6-dioctoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYCNFWCQGDJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856411
Record name 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254353-37-1
Record name 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole into conjugated polymers for solar cell applications?

A: this compound is often used as an electron-accepting building block in conjugated polymers designed for organic solar cells. Theoretical calculations and experimental results demonstrate that incorporating this molecule into a D-π-A-π-A structured polymer, compared to a simpler D-π-A structure, leads to several beneficial effects for solar cell performance [, ].

    Q2: What specific improvements in solar cell performance were observed when using a D-π-A-π-A polymer containing this compound?

    A: Researchers synthesized two polymers: a D-π-A-π-A polymer (PC-TBTBT) and a D-π-A polymer (PC-TBT), both incorporating this compound. The D-π-A-π-A polymer (PC-TBTBT) exhibited superior performance in solar cell devices []:

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